Linifanib

Descripción

Historical Development and Discovery

This compound, originally designated ABT-869 , was discovered by Abbott Laboratories through structure-based rational drug design. The compound was engineered to incorporate an N,N'-diaryl urea moiety at the C4-position of 3-aminodazole, optimizing its binding affinity for ATP pockets in RTKs. Early preclinical studies demonstrated its efficacy in inhibiting tumor growth in xenograft models, particularly in cancers dependent on VEGF and PDGF signaling.

In 2007, Abbott entered a collaboration with Genentech to co-develop this compound for solid tumors and hematologic malignancies. However, by 2009, development reverted solely to Abbott following strategic portfolio adjustments. Phase I/II trials highlighted its activity in non-small cell lung cancer (NSCLC), hepatocellular carcinoma, and renal cell carcinoma, though phase III trials for hepatocellular carcinoma did not meet primary endpoints.

Classification as a Multi-Targeted Receptor Tyrosine Kinase Inhibitor

This compound is classified as a multi-targeted RTK inhibitor with nanomolar potency against VEGF receptors (VEGFR1/2/3), PDGF receptors (PDGFRβ), colony-stimulating factor 1 receptor (CSF-1R), and FMS-like tyrosine kinase 3 (FLT3). Its selectivity profile distinguishes it from earlier RTK inhibitors like sunitinib and sorafenib, which exhibit broader off-target activity.

Key Kinase Targets and Inhibitory Activity

| Kinase | IC₅₀ (nM) | Role in Tumor Biology |

|---|---|---|

| VEGFR2 (KDR) | 4 | Angiogenesis, endothelial cell survival |

| PDGFRβ | 66 | Stromal support, tumor metastasis |

| CSF-1R | 3 | Tumor-associated macrophage recruitment |

| FLT3 | 4 | Hematologic malignancy proliferation |

| c-KIT | 14 | Stem cell factor signaling |

Data derived from enzyme assays.

This compound’s mechanism involves competitive ATP binding, suppressing phosphorylation of downstream effectors like AKT, ERK, and STAT5. This multi-targeted approach disrupts tumor angiogenesis and proliferation while minimizing resistance mechanisms common to single-target therapies.

Nomenclature and Chemical Identification

Chemical Identity

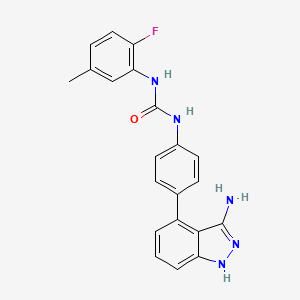

- IUPAC Name : 1-[4-(3-Amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea

- Molecular Formula : C₂₁H₁₈FN₅O

- Molecular Weight : 375.41 g/mol

- CAS Registry Number : 796967-16-3

Structural Features

this compound’s core structure includes a 3-aminodazole scaffold linked to a diaryl urea moiety , enabling simultaneous interactions with hydrophobic regions and hydrogen-bonding residues in RTKs. The fluorine atom at the 2-position of the phenyl ring enhances metabolic stability and binding affinity.

Physicochemical Properties

| Property | Value |

|---|---|

| Solubility | Insoluble in water; soluble in DMSO (75 mg/mL) |

| LogP (Partition Coefficient) | 3.9 (predicted) |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 6 |

Data from PubChem and Selleck Chemicals.

X-ray crystallography studies confirm that this compound adopts a planar conformation when bound to VEGFR2, stabilizing the inactive kinase configuration. This structural insight has informed the design of second-generation RTK inhibitors with improved specificity.

Propiedades

IUPAC Name |

1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O/c1-12-5-10-16(22)18(11-12)25-21(28)24-14-8-6-13(7-9-14)15-3-2-4-17-19(15)20(23)27-26-17/h2-11H,1H3,(H3,23,26,27)(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVGZUGXCQEXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40229834 | |

| Record name | Linifanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796967-16-3 | |

| Record name | Linifanib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=796967-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linifanib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796967163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linifanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Linifanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINIFANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO93X137CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

La preparación de linifanib implica varios pasos clave:

Paso 1: Una reacción entre un compuesto representado como fórmula (I) e hidrato de hidrazina para obtener el compuesto representado como fórmula (II).

Paso 2: Una reacción entre el compuesto representado como fórmula (II) y éster de dicarbonato de di-terc-butilo para obtener el compuesto representado como fórmula (III).

Paso 3: Una reacción entre el compuesto representado como fórmula (IV), un reactivo de fosgenación, y el compuesto representado como fórmula (V) para obtener el compuesto representado como fórmula (VI).

Paso 4: Una reacción de intercambio químico al compuesto representado como fórmula (VI) a través de un método de una sola olla para obtener el compuesto representado como fórmula (VII), seguido de una reacción de acoplamiento entre el compuesto representado como fórmula (VII) y el compuesto representado como fórmula (III) sin separación ni purificación para obtener el compuesto representado como fórmula (VIII).

Este método reduce los pasos de reacción, reduce los costes, aumenta el rendimiento y es adecuado para la producción a escala industrial .

Análisis De Reacciones Químicas

Linifanib experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: this compound puede sufrir reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Anti-Necroptosis Properties

Recent studies have repositioned linifanib as a potential anti-necroptosis agent, particularly in the context of sepsis. In vitro experiments demonstrated that this compound effectively protected cells from necroptosis by inhibiting RIPK1 kinase activity, which is pivotal in necroptosis signaling pathways .

Anti-Cancer Activity

Preclinical data indicate that this compound induces apoptosis in cancer cells harboring specific mutations, such as FLT-3 ITD mutations in acute myeloid leukemia. This suggests its potential utility beyond solid tumors .

Hepatocellular Carcinoma Case Study

In a multicenter trial involving patients with unresectable hepatocellular carcinoma:

- Patient Demographics : Predominantly Asian patients (89%) with Child-Pugh class A hepatic function.

- Outcomes : The study reported an objective response rate of 9.1%, with common adverse effects including diarrhea (55%) and hypertension (25%) .

Non-Small Cell Lung Cancer Case Study

A study involving advanced NSCLC patients treated with this compound showed:

- Efficacy : Significant tumor growth inhibition was observed when this compound was used in combination with cytotoxic therapies.

- Safety Profile : The treatment was generally well-tolerated, although some patients experienced grade 3/4 adverse events such as hypertension and fatigue .

Data Summary Table

| Cancer Type | Trial Phase | Key Findings | Median Overall Survival |

|---|---|---|---|

| Hepatocellular Carcinoma | Phase II | Objective response rate: 9.1% | 9.7 months |

| Non-Small Cell Lung Cancer | Phase II | Significant efficacy when combined with chemotherapy | Not specified |

| Renal Cell Carcinoma | Phase II | Efficacy noted after prior sunitinib treatment | Not specified |

Mecanismo De Acción

Linifanib ejerce sus efectos inhibiendo las quinasas de tirosina receptoras, incluidos los receptores del factor de crecimiento endotelial vascular y del factor de crecimiento derivado de plaquetas . Esta inhibición evita la formación de nuevos vasos sanguíneos que suministran oxígeno y nutrientes a los tumores, lo que suprime el crecimiento tumoral . This compound también exhibe potentes efectos antiproliferativos y apoptóticos sobre las células tumorales que dependen de quinasas mutantes, constitutivamente activas .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Linifanib vs. Sorafenib in Hepatocellular Carcinoma

In advanced HCC, this compound and sorafenib showed comparable OS, but this compound had superior time-to-progression (TTP) and ORR. However, its Phase III trial was terminated due to unfavorable risk-benefit ratios, while sorafenib remains standard care .

This compound vs. Sunitinib in Renal Cell Carcinoma

This compound is used after sunitinib failure in RCC, achieving moderate progression-free survival (PFS) but with higher toxicity rates, including grade 3/4 hypertension (27%) .

This compound vs. Other VEGFR Inhibitors

- Gefitinib/Crizotinib : Unlike these EGFR/ALK inhibitors, this compound’s broad anti-angiogenic profile makes it suitable for combination therapies (e.g., with carboplatin/paclitaxel in NSCLC, improving median PFS to 8.3 months vs. 5.4 months for placebo) .

- Ramucirumab : This VEGFR-2 antibody showed lower ORR (5%) in HCC compared to this compound (9.1%) but with fewer hematologic adverse events .

Unique Mechanisms and Repositioning Potential

This compound’s inhibition of RIPK1-dependent necroptosis (IC50 = 0.67 μM) distinguishes it from other TKIs. In murine sepsis models, this compound reduced IL-6 overexpression and rescued TNF-α-induced shock . It also synergized with irinotecan in anaplastic thyroid cancer, achieving complete responses in preclinical models .

Actividad Biológica

Linifanib, also known as ABT-869, is a multi-targeted receptor tyrosine kinase inhibitor that has garnered attention for its diverse biological activities, particularly in cancer therapy and necroptosis inhibition. This article delves into the compound's mechanisms of action, efficacy in various models, and potential clinical applications based on recent research findings.

This compound exerts its biological effects primarily through the inhibition of multiple receptor tyrosine kinases (RTKs), including the FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFRs). These actions lead to a cascade of downstream effects that influence cell proliferation, survival, and apoptosis.

Inhibition of Necroptosis

Recent studies have highlighted this compound's role as a potent inhibitor of necroptosis, a form of programmed cell death associated with inflammation. Research demonstrated that this compound effectively protected cells from necroptosis induced by tumor necrosis factor-alpha (TNF-α) in both human and murine models. The half-maximal effective concentration (EC50) for inhibiting necroptosis was found to be 5.13 μM in FADD-deficient Jurkat cells and 0.14 μM in mouse embryonic fibroblasts (MEFs) .

This compound's mechanism involves the inhibition of receptor-interacting protein kinase 1 (RIPK1) phosphorylation, thereby blocking the formation of the necrosome complex essential for necroptosis. In vitro kinase assays revealed that this compound directly inhibited RIPK1 activity with an IC50 of 0.67 μM .

Anticancer Activity

This compound has shown significant anti-cancer properties across various solid tumors. It induces cytotoxic effects through several mechanisms:

- Cell Cycle Arrest : this compound causes cell-cycle arrest by decreasing cyclin D and E levels while increasing cyclin-dependent inhibitors such as p21^waf1/cip and p27^kip1 .

- Apoptosis Induction : The compound promotes apoptosis by enhancing pro-apoptotic proteins (BAD, BAK, BID) and reducing anti-apoptotic proteins (Bcl-xl) .

- Autophagy Activation : In hepatocellular carcinoma (HCC) cells, this compound activates autophagy through PDGFR-β signaling inhibition. This effect was further enhanced when combined with hydroxychloroquine, an autophagy inhibitor, indicating a potential synergistic approach to enhance therapeutic efficacy .

Efficacy in Clinical Studies

This compound has been evaluated in various clinical settings, demonstrating promising results:

- Hepatocellular Carcinoma : In preclinical models, this compound exhibited significant anti-tumor activity against HCC by inducing autophagic flux and apoptosis .

- Solid Tumors : Clinical trials have reported its effectiveness in treating small-cell lung carcinoma, colon carcinoma, breast carcinoma, and Ewing sarcoma .

Case Studies

Several case studies have illustrated this compound's potential in clinical applications:

- Sepsis Management : A study repositioned this compound as an effective treatment for sepsis by inhibiting necroptosis, showcasing its dual role as an anti-inflammatory agent .

- Combination Therapies : this compound's combination with other therapies has shown enhanced efficacy in treating resistant cancer types, particularly when paired with agents targeting autophagy pathways .

Summary Table of Biological Activities

| Activity | Mechanism | EC50/IC50 Values |

|---|---|---|

| Necroptosis Inhibition | Inhibits RIPK1 phosphorylation | EC50: 5.13 μM (Jurkat) |

| IC50: 0.67 μM (RIPK1) | ||

| Cancer Cell Cycle Arrest | Decreases cyclins D & E | - |

| Increases p21^waf1/cip & p27^kip1 | - | |

| Induction of Apoptosis | Enhances pro-apoptotic proteins | - |

| Autophagy Activation | Suppresses PDGFR-β signaling | - |

Q & A

Q. What are the primary molecular targets of Linifanib, and how do its IC₅₀ values inform experimental design?

this compound is a multi-target tyrosine kinase inhibitor with primary activity against VEGFR1-3, PDGFRβ, CSF-1R, FLT3, and c-Kit. Its IC₅₀ values (e.g., 4 nM for KDR, 66 nM for PDGFRβ) guide concentration selection in cellular assays. For example, inhibition of VEGF-stimulated endothelial cell proliferation occurs at IC₅₀ = 0.2 nM, requiring researchers to use nanomolar-range doses for angiogenesis studies .

Q. What validated assays confirm this compound’s inhibition of receptor phosphorylation in cellular models?

Western blotting and kinase activity assays are standard methods. For instance, this compound reduces phospho-CSF-1R levels in 8505C and 8305C anaplastic thyroid cancer cells after 24–72 hours of treatment. Dose-response curves (0–10,000 nM) validate its potency .

Q. What in vitro methodologies assess this compound’s anti-angiogenic effects?

Q. What are the recommended storage conditions for this compound in preclinical studies?

Store lyophilized powder at -20°C for ≤3 years. For dissolved formulations (e.g., DMSO), use -80°C for ≤1 year. Stability data suggest avoiding freeze-thaw cycles to maintain potency .

Advanced Research Questions

Q. How should researchers design dose-escalation studies for this compound based on its pharmacokinetic profile?

- Phase I trials : Start with 0.25 mg/kg daily (derived from dose-limiting toxicities of hypertension/proteinuria at 0.30 mg/kg). Use population pharmacokinetic (PK) modeling (NONMEM® software) to account for inter-patient variability in AUC and clearance .

- Sampling : Collect plasma on Days 8, 15, 29, 50, and 77 for LC-MS/MS analysis to estimate steady-state exposure .

Q. How to interpret conflicting efficacy and safety data between this compound and sorafenib in HCC trials?

In Phase III HCC trials, this compound showed superior TTP (5.4 vs. 4.0 months, p=0.001) and objective response rate (13.0% vs. 6.9%) but higher grade 3/4 adverse events (AEs) vs. sorafenib. Researchers must prioritize primary endpoints (OS did not differ) and stratify safety by AE type (e.g., hypertension management protocols). Secondary endpoints like TTP may support combination therapy exploration .

Q. What statistical approaches analyze this compound’s treatment response in heterogeneous cancer populations?

- Sample size calculation : For a Phase II trial, assume 80% power and one-sided α=0.10. For example, 44 patients are required to reject a ≤5% response rate if the true rate is ≥15% .

- Subgroup analysis : Use Cox regression to assess covariates (e.g., FLT3 mutation status) impacting progression-free survival .

Q. How does this compound’s selectivity for mutant kinases influence preclinical model selection?

this compound is effective in FLT3-ITD mutant models (IC₅₀ = 0.55 nM in MOLM13 cells) but inactive in wild-type FLT3. Use NOD/SCID mice engrafted with FLT3-ITD leukemia cells to study apoptosis induction (10 nM in vitro) and survival prolongation in vivo .

Q. How to model this compound’s exposure-safety relationship across ethnic groups?

Ethnic PK analysis (Chinese/Japanese vs. non-Asian patients) showed no significant differences in dose-normalized AUC (0.34–0.36 µg·h/mL). Use logistic regression to link steady-state exposure (AUC) to AE risk (e.g., hypertension, proteinuria). Ethnicity was not a covariate in exposure-safety models .

Q. What strategies optimize combination therapies using this compound and cytotoxic agents?

- Synergy with irinotecan : In anaplastic thyroid cancer models, 10 mg/kg this compound (oral, daily) + irinotecan increased survival via dual inhibition of angiogenesis and DNA repair .

- Chemotherapy timing : Administer this compound 12.5 mg with paclitaxel/carboplatin in NSCLC to improve PFS (8.3 vs. 5.4 months, p<0.022) while monitoring overlapping toxicities (e.g., hypertension) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.